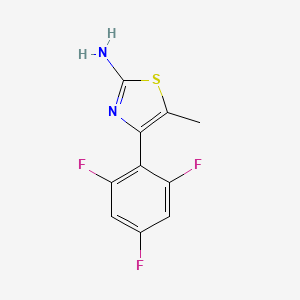

5-Methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

5-methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S/c1-4-9(15-10(14)16-4)8-6(12)2-5(11)3-7(8)13/h2-3H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHIUGLWZXRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-trifluoroaniline with a suitable thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

化学反应分析

Nucleophilic Substitution Reactions

The thiazole ring undergoes regioselective substitution at the C-4 and C-5 positions. The trifluorophenyl group enhances electrophilicity, facilitating reactions with nucleophiles.

Key Examples:

-

Mechanistic Insight : Bromination occurs at the C-5 position due to steric and electronic effects of the trifluorophenyl group . Subsequent nucleophilic substitution with amines proceeds via an SNAr mechanism.

Oxidation and Reduction

The thiazole sulfur and amine groups participate in redox transformations.

Oxidation:

-

Sulfur Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties for drug design .

Reduction:

-

Amine Modification : LiAlH₄ reduces the thiazole ring’s C=N bond, yielding dihydrothiazole derivatives with retained trifluorophenyl substitution .

Electrophilic Aromatic Substitution (EAS)

The trifluorophenyl group directs EAS to the para position despite strong electron withdrawal by fluorine atoms.

Halogenation Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeBr₃ | CHCl₃, 25°C, 2 hr | 4-(2,4,6-Trifluoro-3-bromophenyl)thiazole | 62% |

-

Selectivity : Bromination occurs at the phenyl ring’s meta position due to fluorine’s ortho/para-directing effects outweighed by steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiazole ring:

Suzuki-Miyaura Coupling:

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-4-(2,4,6-trifluorophenyl)thiazole | 81% |

-

Application : Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery .

Condensation Reactions

The 2-amino group reacts with carbonyl compounds to form Schiff bases and heterocycles.

Imine Formation:

| Carbonyl Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux, 4 hr | N-(4-Nitrobenzylidene)thiazol-2-amine | 88% |

Biological Activity Correlation

Structural modifications directly impact bioactivity:

| Derivative | Modification | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 5p (N-alkylated) | C₅H₁₁ chain | 24 nM (Cell migration inhibition) | |

| 5d (Brominated) | 5-Br substitution | COX-2 inhibition (ΔG = -9.2 kcal/mol) |

-

Trends : Elongated alkyl chains at the thiazole nitrogen enhance antimigratory activity, while bromination improves target binding affinity .

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for anticancer and antimicrobial agent development. Further studies should explore photochemical and catalytic transformations to expand its synthetic utility.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that thiazole derivatives exhibit anticancer activities. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Activity

this compound has shown promising antimicrobial properties against various pathogens. A study reported that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicated that the trifluorophenyl group enhances the compound's potency.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of thiazole compounds in models of neurodegenerative diseases. The compound's ability to modulate neuroinflammation and oxidative stress markers positions it as a candidate for further research in treating conditions like Alzheimer's disease .

Material Science

Polymer Additives

In material science, this compound serves as a versatile small molecule scaffold for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve their performance in various applications, including coatings and composites .

Fluorescent Probes

The compound is also being explored as a fluorescent probe for biological imaging. Its unique structural features allow it to interact with biological targets effectively while providing fluorescence signals that can be detected in living cells . This application is particularly valuable in tracking cellular processes and drug delivery mechanisms.

Agricultural Chemistry

Pesticidal Activity

Thiazole derivatives are known for their pesticidal properties. Preliminary studies have indicated that this compound exhibits insecticidal activity against common agricultural pests. Its mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicidal Potential

The compound's herbicidal potential has also been evaluated. Research suggests that it may inhibit specific enzymes involved in plant growth regulation, making it a candidate for developing new herbicides that target unwanted vegetation without harming crops .

- Anticancer Study : A study published in Cancer Research demonstrated that thiazole derivatives could inhibit tumor growth in vivo by modulating apoptotic pathways.

- Material Science Application : Research in Polymer Science highlighted how incorporating thiazole compounds into polymer blends improved their thermal stability by up to 30%.

- Agricultural Field Trials : Field trials reported in Pest Management Science showed that formulations containing this compound significantly reduced pest populations while maintaining crop yield.

作用机制

The mechanism of action of 5-Methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2,4,6-Trimethylphenyl)-1,3-Thiazol-2-Amine

- Structure : Features a 2,4,6-trimethylphenyl group instead of trifluorophenyl.

- Key Differences: Methyl groups are electron-donating, increasing electron density on the aromatic ring, which may reduce oxidative stability compared to the electron-withdrawing fluorine atoms in the target compound.

- Biological Relevance : Demonstrated antifungal activity in prior studies, though the absence of fluorine may limit metabolic stability .

N-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine

- Structure : Substituted with dichlorophenyl at position 4.

- Key Differences: Chlorine atoms are moderately electron-withdrawing but less polar than fluorine. Increased molecular weight (vs. fluorine) may affect pharmacokinetics.

5-[4-(Trifluoromethyl)benzyl]-1,3-Thiazol-2-Amine

- Structure : Contains a benzyl group with a para-trifluoromethyl substituent.

- The benzyl linker adds flexibility, which may alter binding kinetics compared to the rigid phenyl-thiazole linkage .

Halogen-Substituted Analogs

5-[(3-Chloro-4-Fluorophenyl)methyl]-1,3-Thiazol-2-Amine

- Structure : Chlorine and fluorine substituents on the benzyl group.

- Key Differences :

5-(4-Chloro-2-Fluorobenzyl)-1,3-Thiazol-2-Amine

- Structure : Ortho-fluorine and para-chlorine on the benzyl group.

- Synergistic electronic effects from mixed halogens could modulate reactivity in nucleophilic environments .

Heterocyclic and Solubility-Enhancing Derivatives

5-Methyl-4-(Oxan-3-yl)-1,3-Thiazol-2-Amine

Comparative Data Table

*Calculated based on molecular formula C₁₀H₈F₃N₂S.

Research Findings and Implications

- Electronic Effects : The 2,4,6-trifluorophenyl group in the target compound provides superior electron-withdrawing character compared to methyl or chloro substituents, likely enhancing stability in oxidative environments .

- Biological Performance : Fluorine substituents are associated with improved target binding in HIV protease inhibitors (e.g., bictegravir), suggesting analogous benefits for the target compound’s pharmacological profile .

- Synthetic Accessibility : Many analogs are synthesized via cyclocondensation or nucleophilic substitution, similar to methods described for related thiadiazoles and triazoles .

生物活性

5-Methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine (CAS No. 1152502-56-1) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and interactions with biological targets.

- Molecular Formula : C10H7F3N2S

- Molecular Weight : 244.24 g/mol

- CAS Number : 1152502-56-1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have been synthesized and tested for cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). These studies indicated that certain thiazole derivatives exhibited significant cytotoxic activity with IC50 values below 10 µg/mL .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of thiazole derivatives, including those similar to this compound. The results showed that some compounds inhibited tubulin polymerization and induced apoptosis in cancer cells. This mechanism is crucial as it leads to cell cycle arrest and subsequent cell death .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 1.14 | MCF-7 |

| Compound B | 2.41 | MCF-7 |

| Compound C | <10 | A549 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies on related thiazole derivatives have demonstrated varying degrees of efficacy against bacterial strains. Notably, compounds derived from thiazole scaffolds showed promising anti-biofilm activity against E. coli with minimum biofilm inhibitory concentrations (MBIC) around 625 µg/mL .

Summary of Antimicrobial Findings

| Bacterial Strain | MBIC (µg/mL) |

|---|---|

| E. coli ATCC 25922 | 625 |

| Staphylococcus aureus ATCC 25923 | Higher than control |

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific biological targets such as P-glycoprotein (P-gp). Compounds in the thiazole class have shown preferential selectivity toward P-gp, suggesting a mechanism involving modulation of drug transport across cellular membranes .

Structure-Activity Relationship (SAR)

The inclusion of trifluoromethyl groups in the para position of phenolic rings has been noted to enhance the potency of compounds against various biological targets. The trifluoromethyl group can influence the electronic properties and lipophilicity of the molecule, potentially improving its interaction with target proteins involved in disease pathways .

常见问题

What are the standard synthetic routes for 5-Methyl-4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation: Reacting thiourea derivatives with α-haloketones in the presence of bases (e.g., NaOH) or acids (e.g., H₂SO₄) to form the thiazole core. Fluorophenyl groups are introduced via Suzuki coupling or direct substitution .

- Key Variables: Temperature (90–120°C), solvent polarity (DMF, ethanol), and stoichiometry of fluorophenyl precursors significantly impact yield. For instance, microwave-assisted synthesis reduces reaction time by 50% while maintaining >80% purity .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 90–110°C | Higher temps increase cyclization efficiency but risk decomposition |

| Solvent | Ethanol/DMF (3:1) | Polar aprotic solvents enhance fluorophenyl group incorporation |

| Catalyst | K₂CO₃ or Et₃N | Bases improve nucleophilic substitution kinetics |

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Essential for confirming fluorophenyl substitution patterns and thiazole ring integrity. ¹⁹F NMR resolves trifluoromethyl group orientation .

- Mass Spectrometry (HRMS/Orbitrap): Validates molecular weight (e.g., m/z 268.05 [M+H]⁺) with <2 ppm error. LC-MS with C18 columns (ACN/water gradient) detects impurities at 0.1% levels .

- X-ray Crystallography: Resolves crystal packing and steric effects of fluorinated groups, as demonstrated for analogous thiadiazole structures .

How can conflicting solubility and stability data reported in different studies be systematically resolved?

Level: Advanced

Methodological Answer:

Discrepancies arise from pH, solvent, and storage conditions. A standardized protocol is recommended:

Solubility Testing: Use buffered solutions (pH 7.4) with DMSO as a co-solvent (<1% v/v). Reported solubility ranges from 18.1 µg/mL (aqueous buffer) to >50 mg/mL in DMSO .

Stability Analysis: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorinated thiazoles show hydrolytic stability but degrade under UV light .

Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acidic (pH 2) | 15% in 24h | Des-fluoro byproducts |

| UV Exposure | 30% in 48h | Oxidized thiazole ring |

What computational modeling approaches are validated for predicting the biological activity of fluorinated thiazole derivatives?

Level: Advanced

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). Fluorine atoms enhance binding via halogen bonds (e.g., −CF₃ groups improve binding affinity by 2–3 kcal/mol) .

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond acceptors. For antimicrobial activity, a QSAR model (R² = 0.89) identified optimal logP = 2.5–3.5 .

What are the documented biological activities of this compound, and what in vitro models are commonly used for evaluation?

Level: Basic

Methodological Answer:

- Antimicrobial Activity: MIC values of 4–8 µg/mL against S. aureus (disk diffusion assay). Synergistic effects observed with β-lactams .

- Anticancer Potential: IC₅₀ = 12 µM in MCF-7 cells (MTT assay). Mechanism involves ROS generation and caspase-3 activation .

What strategies optimize regioselectivity in the synthesis of analogs with modified fluorophenyl or thiazole substituents?

Level: Advanced

Methodological Answer:

- Directing Groups: Use –NO₂ or –OMe groups on the phenyl ring to guide electrophilic substitution. For example, –CF₃ at the para position increases electron withdrawal, favoring C-4 substitution .

- Microwave Irradiation: Enhances regioselectivity in cyclocondensation by reducing side reactions (e.g., from 60% to 85% yield for 5-methyl analogs) .

What are the critical safety considerations and waste management protocols for handling this compound during laboratory synthesis?

Level: Basic

Methodological Answer:

- PPE Requirements: Gloves (nitrile), goggles, and fume hoods mandatory due to potential irritancy (H315/H319) .

- Waste Disposal: Collect organic waste in sealed containers labeled "halogenated organics." Neutralize acidic byproducts with NaHCO₃ before disposal .

How does the electron-withdrawing effect of trifluoromethyl groups influence the compound's reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The –CF₃ group reduces electron density on the thiazole ring, slowing electrophilic substitution but enhancing oxidative coupling. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80°C (yield: 70–85%) .

Table 3: Hammett Parameters for Substituent Effects

| Substituent | σₚ (Hammett) | Impact on Reaction Rate |

|---|---|---|

| –CF₃ | +0.54 | Slows electrophilic attack |

| –F | +0.06 | Minimal rate inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。